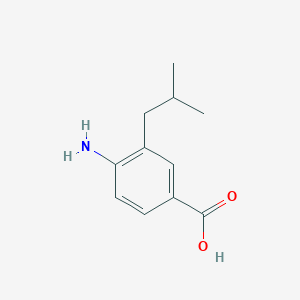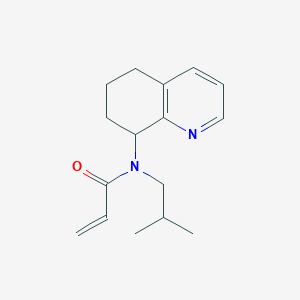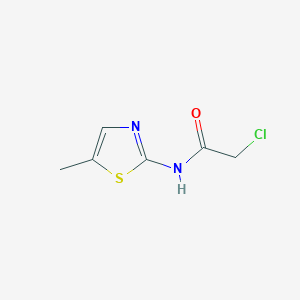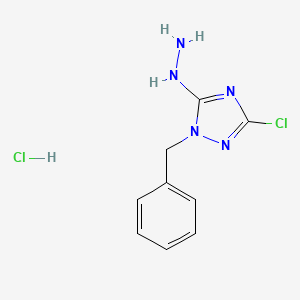
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride is a chemical compound that has been widely used in scientific research in recent years. This compound is a derivative of 1,2,4-triazole, which is a heterocyclic organic compound that contains three nitrogen atoms in its ring structure. The addition of benzyl and hydrazinyl groups to the triazole ring structure makes this compound a potent inhibitor of various enzymes and proteins, which makes it a valuable tool in the study of biochemical and physiological processes.
作用機序
The mechanism of action of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in the production of ROS and other harmful substances in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride are mainly related to its ability to inhibit enzyme activity. This compound has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells and tissues from oxidative damage and inflammation. Additionally, this compound has been shown to have antitumor and antimicrobial properties, which make it a valuable tool in the study of cancer and infectious diseases.
実験室実験の利点と制限
The advantages of using 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride in lab experiments include its potent inhibitory activity against various enzymes and proteins, its ability to protect cells and tissues from oxidative damage and inflammation, and its antitumor and antimicrobial properties. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the research and development of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride. These include:
1. Further studies on the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases.
2. Development of new derivatives of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride with improved potency and selectivity against specific enzymes and proteins.
3. Exploration of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer, infectious diseases, and other conditions.
4. Investigation of the potential toxicological effects of this compound and the development of safer handling and storage methods for laboratory use.
In conclusion, 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride is a valuable tool in scientific research due to its potent inhibitory activity against various enzymes and proteins, as well as its antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safer and more effective derivatives for use in the laboratory and clinic.
合成法
The synthesis of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride involves the reaction of benzyl hydrazine with 4-amino-5-chloro-1,2,4-triazole in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain the final compound in a high yield.
科学的研究の応用
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride has been extensively used in scientific research as a potent inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) in the body. ROS are known to cause oxidative damage to cells and tissues, which can lead to various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
(2-benzyl-5-chloro-1,2,4-triazol-3-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5.ClH/c10-8-12-9(13-11)15(14-8)6-7-4-2-1-3-5-7;/h1-5H,6,11H2,(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEXTZTXYRBTLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC(=N2)Cl)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)
![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)
![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)

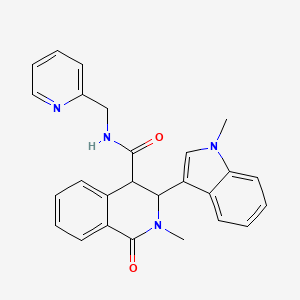
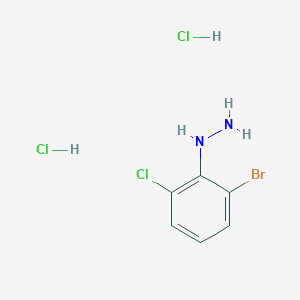
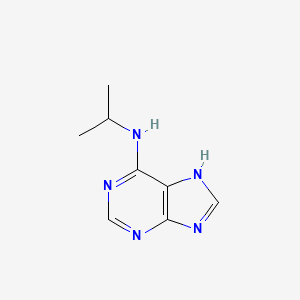
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)
